molecular formula C10H14ClNO2 B13614437 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol

Cat. No.: B13614437
M. Wt: 215.67 g/mol
InChI Key: JVLJDKZGXSGSTO-UHFFFAOYSA-N
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Description

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is an organic compound with a complex structure that includes an amino group, a chlorinated aromatic ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol typically involves multi-step organic reactions. One common method is the reaction of 5-chloro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the addition of a hydroxyl group to the amine, which can be achieved through various methods, including the use of epoxides or alcohols under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, industrial methods may employ alternative reducing agents and catalysts to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: LiAlH4, catalytic hydrogenation

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid
  • 2-(5-chloro-2-methoxyphenyl)propan-2-ol

Uniqueness

1-Amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for further functionalization and derivatization, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

1-amino-2-(5-chloro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-10(13,6-12)8-5-7(11)3-4-9(8)14-2/h3-5,13H,6,12H2,1-2H3

InChI Key

JVLJDKZGXSGSTO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(C1=C(C=CC(=C1)Cl)OC)O

Origin of Product

United States

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